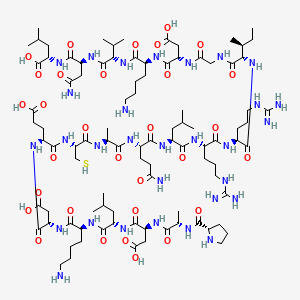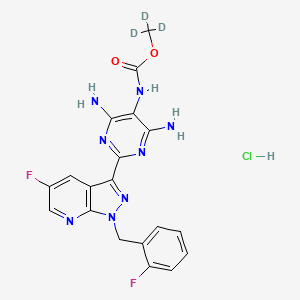
Vericiguat-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vericiguat-d3 (hydrochloride) is a deuterated form of vericiguat, a soluble guanylate cyclase stimulator. It is primarily used in the management of chronic systolic heart failure to reduce the risk of cardiovascular death and heart failure-related hospitalization . The compound is known for its ability to enhance the cyclic guanosine monophosphate pathway independently of nitric oxide, making it a valuable therapeutic agent in cardiovascular medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vericiguat-d3 (hydrochloride) involves the incorporation of deuterium atoms into the vericiguat molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of vericiguat-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound from its non-deuterated counterparts .
Análisis De Reacciones Químicas
Types of Reactions
Vericiguat-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert vericiguat-d3 (hydrochloride) into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of vericiguat-d3 (hydrochloride), which can be further analyzed for their pharmacological properties .
Aplicaciones Científicas De Investigación
Vericiguat-d3 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of vericiguat.
Biology: The compound is employed in biological studies to understand its effects on cellular pathways and mechanisms.
Medicine: In medical research, vericiguat-d3 (hydrochloride) is used to investigate its therapeutic potential in treating heart failure and other cardiovascular diseases.
Industry: The compound is utilized in the pharmaceutical industry for the development and testing of new cardiovascular drugs
Mecanismo De Acción
Vericiguat-d3 (hydrochloride) exerts its effects by directly stimulating soluble guanylate cyclase, an enzyme found in vascular smooth muscle cells. This stimulation leads to the production of cyclic guanosine monophosphate, which acts as a second messenger to induce smooth muscle relaxation and vasodilation. This mechanism helps improve cardiac function and reduce the symptoms of heart failure .
Comparación Con Compuestos Similares
Similar Compounds
Riociguat: Another soluble guanylate cyclase stimulator used in the treatment of pulmonary hypertension.
Cinaciguat: A compound with similar mechanisms but used in different clinical settings.
Uniqueness
Vericiguat-d3 (hydrochloride) is unique due to its deuterated nature, which provides enhanced metabolic stability and prolonged half-life compared to its non-deuterated counterparts. This makes it a valuable compound for long-term therapeutic applications .
Propiedades
Fórmula molecular |
C19H17ClF2N8O2 |
|---|---|
Peso molecular |
465.9 g/mol |
Nombre IUPAC |
trideuteriomethyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C19H16F2N8O2.ClH/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21;/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27);1H/i1D3; |
Clave InChI |
MEOLGPNZHXRKRG-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N.Cl |
SMILES canónico |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


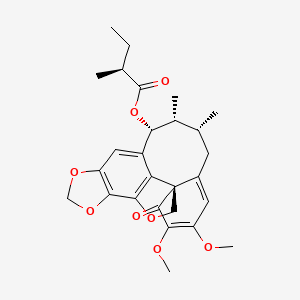
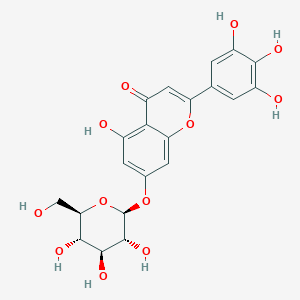
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
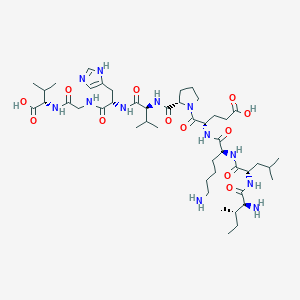
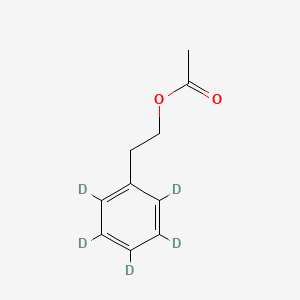
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
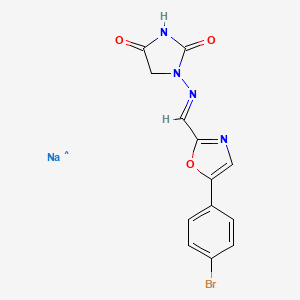
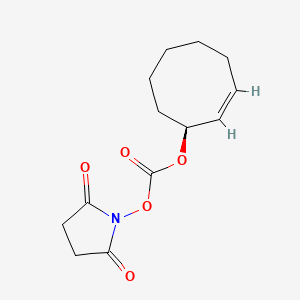
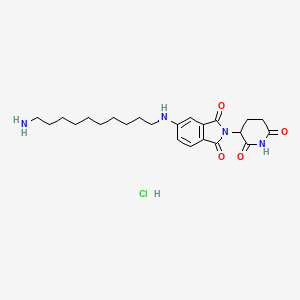
![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
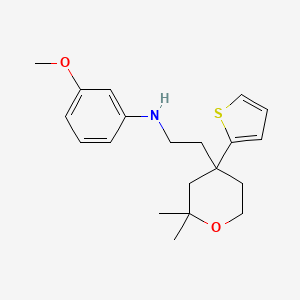
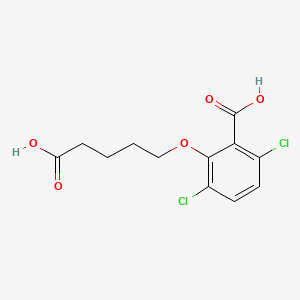
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
